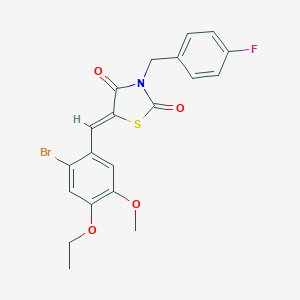![molecular formula C19H17FN2O2S B302183 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. It also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose and lipid metabolism in animal models of diabetes. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. These include:
1. Further studies on its mechanism of action and its effects on glucose and lipid metabolism.
2. Investigation of its potential as an anti-inflammatory and anticancer agent.
3. Development of new derivatives with improved solubility and potency.
4. Exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential as a tool for studying the role of PPARγ in various physiological processes.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antidiabetic, anti-inflammatory, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 4-(dimethylamino)benzaldehyde and 4-fluorobenzyl bromide with thiazolidine-2,4-dione in the presence of a base. The reaction yields a yellow crystalline product, which can be purified by recrystallization.
Applications De Recherche Scientifique
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.
Propriétés
Formule moléculaire |
C19H17FN2O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O2S/c1-21(2)16-9-5-13(6-10-16)11-17-18(23)22(19(24)25-17)12-14-3-7-15(20)8-4-14/h3-11H,12H2,1-2H3/b17-11- |
Clé InChI |
BIRNGCWFKKPACU-BOPFTXTBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)